molecular formula C18H23N5O2 B2696134 N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide CAS No. 1170575-06-0

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No. B2696134
CAS RN: 1170575-06-0
M. Wt: 341.415
InChI Key: RYKGMTHCEIAXGK-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Neurological Research Applications

Serotonin 5-HT(1A) Receptor Imaging García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET imaging, targeting the serotonin 5-HT(1A) receptors. These compounds, including variations of N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide, demonstrated high affinity and selectivity for 5-HT1A receptors, suggesting their utility in neuropsychiatric disorder studies (García et al., 2014).

Dopamine D3 Receptor Imaging Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds, including variations of the targeted chemical structure, were prepared for the in vivo quantification of dopamine D3 receptors, highlighting their potential in researching psychiatric conditions and neurodegenerative diseases (Gao et al., 2008).

Chemical Synthesis and Characterization

Radioligand Development for PET B. Kuhnast et al. (2006) synthesized FAUC346, a D(3)-selective ligand, and labeled it with carbon-11 for PET imaging purposes. This work contributes to the development of precise imaging tools for neurological research, showcasing the importance of chemical synthesis in advancing neuroimaging technologies (Kuhnast et al., 2006).

Selective 5-HT(1A) Receptor Agonists Heinrich et al. (2004) prepared a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines to identify potent and highly selective 5-HT(1A) agonists. This research aimed at discovering new pharmacological tools for studying mood disorders, with specific structural modifications enhancing receptor specificity and affinity (Heinrich et al., 2004).

Antimicrobial Research Applications

Antibacterial Persisters Targeting Kim et al. (2011) identified a compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery opens new avenues for combating bacterial resistance by targeting persisters, a significant challenge in treating infections (Kim et al., 2011).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-4-6-16(25-3)15(12-13)19-18(24)23-10-8-22(9-11-23)17-7-5-14(2)20-21-17/h4-7,12H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKGMTHCEIAXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

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